MAPTAM

Calcium signaling Ion chelation Intracellular buffering

Conventional Ca²⁺ chelators fail under pH shifts, compromising data in ischemia or metabolic studies. MAPTAM (5,5′-Dimethyl-BAPTA-AM, CAS 147504-94-7) is a cell-permeant AM prodrug that releases dimethyl-BAPTA (Kd 0.15 µM) via esterase cleavage. • 29% higher Ca²⁺ affinity than BAPTA-AM; clamps free Ca²⁺ at 50-500 nM • pH-insensitive, fast-release kinetics prevent artifacts during acidosis or long-term imaging • Non-invasive loading (10-100 µM) in neurons, HEK293, HeLa, CHO, macrophages ≥95% (HPLC), white solid. Global shipping with CoA.

Molecular Formula C36H44N2O18
Molecular Weight 792.7 g/mol
CAS No. 147504-94-7
Cat. No. B171192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAPTAM
CAS147504-94-7
Synonyms(CH3)2-BAPTA
5,5'-dimethyl-BAPTA
5,5'-dimethyl-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetate
bis(2-amino-5-methylphenoxy)ethane-N,N,N',N'-tetraacetate
dimethyl BAPTA
dimethyl bis-(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid
MAPTAM
Me2BAPTA
Molecular FormulaC36H44N2O18
Molecular Weight792.7 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
InChIInChI=1S/C36H44N2O18/c1-23-7-9-29(37(15-33(43)53-19-49-25(3)39)16-34(44)54-20-50-26(4)40)31(13-23)47-11-12-48-32-14-24(2)8-10-30(32)38(17-35(45)55-21-51-27(5)41)18-36(46)56-22-52-28(6)42/h7-10,13-14H,11-12,15-22H2,1-6H3
InChIKeyHEOJVQZWOLQUDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5′-Dimethyl-BAPTA-AM: Technical Specifications


1,2-Bis(2-amino-5-methylphenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl) ester (CAS 147504-94-7), commonly known as 5,5′-Dimethyl-BAPTA-AM or MAPTAM, is a cell-permeant acetoxymethyl (AM) ester derivative of the BAPTA-class calcium chelator 5,5′-dimethyl-BAPTA . The compound is synthesized as a membrane-permeable prodrug that undergoes hydrolysis by intracellular esterases to release the active tetraanionic chelator dimethyl-BAPTA, which selectively buffers cytosolic Ca²⁺ with well-defined calcium concentrations . As a member of the BAPTA chelator family, it belongs to the polyamino carboxylic acid class with an octacoordinate coordination pattern characteristic of EGTA and BAPTA, and is supplied as a white to off-white solid (molecular weight 792.74 g/mol, empirical formula C₃₆H₄₄N₂O₁₈, ≥95% purity by HPLC) .

Intracellular Ca²⁺ clamping in low-nanomolar to sub-micromolar range
Cell-permeable AM ester for non-invasive cytosolic loading
Reported pH-insensitive buffering for variable-pH assay contexts

Why 5,5′-Dimethyl-BAPTA-AM Cannot Be Substituted


Generic substitution among BAPTA-AM derivatives is scientifically unsound because substituent modifications at the 5- and 5′-positions of the aromatic rings fundamentally alter calcium binding affinity, pH sensitivity, and intracellular buffering kinetics . The methyl substituents in 5,5′-dimethyl-BAPTA-AM increase the electron density on the coordinating nitrogen atoms, which shifts the Kd for Ca²⁺ from 0.21 µM (unsubstituted BAPTA) to 0.15 µM—a 29% increase in affinity that directly impacts the concentration of free calcium buffered in cellular compartments [1]. Conversely, other substituents such as 5,5′-difluoro (Kd = 0.25 µM) or 5-methyl-5′-nitro (Kd = 22 µM) produce substantially different buffering ranges, rendering inter-experimental data non-comparable when analogs are substituted without recalibration [1]. Furthermore, the compound exhibits documented relative insensitivity to intracellular pH changes and fast calcium release kinetics, properties that are not uniform across the BAPTA family and are critical for experiments requiring stable buffering during pH fluctuations . Direct experimental evidence demonstrates that BAPTA-AM and dimethyl-BAPTA-AM produce distinct temporal patterns of calcium buffering in cultured neurons, confirming that substitution without methodological validation compromises experimental reproducibility [2].

!
Affinity mismatch Dimethyl-BAPTA exhibits a reported Kd of 0.15 µM for Ca²⁺. Substitution with unsubstituted BAPTA (0.21 µM) or difluoro-BAPTA (0.25 µM) may shift the equilibrium free Ca²⁺ concentration, altering quantitative calcium measurements.
!
Kinetic profile may not transfer Reported temporal buffering patterns in neuronal models differ among BAPTA-class analogs. Direct substitution without validation may compromise experimental reproducibility.
!
pH-response variability Dimethyl-BAPTA is reported as relatively pH-insensitive. Substituting with pH-sensitive chelators like EGTA may introduce artifactual Ca²⁺ changes during intracellular pH fluctuations.

5,5′-Dimethyl-BAPTA-AM vs. In-Class Comparators


Higher Ca²⁺ Affinity vs. Unsubstituted BAPTA

The active chelator dimethyl-BAPTA, released intracellularly from 5,5′-dimethyl-BAPTA-AM (CAS 147504-94-7), exhibits a dissociation constant (Kd) of 0.15 µM for Ca²⁺, compared to 0.21 µM for unsubstituted BAPTA [1]. This represents a 29% higher binding affinity, quantified in direct comparative measurements using BAPTA-type buffers in cellular assays [1]. The methyl substituents at the C-5 and C-5′ positions increase electron density on the coordinating nitrogen atoms, enhancing calcium coordination strength. In contrast, 5,5′-difluoro-BAPTA exhibits a Kd of 0.25 µM (lower affinity), while 5-methyl-5′-nitro-BAPTA exhibits a Kd of 22 µM (markedly lower affinity), establishing a clear structure-activity relationship [1].

Ca²⁺ Affinity vs. BAPTA
Head-to-head
Kd = 0.15 µM (dimethyl-BAPTA)
BAPTA: 0.21 µM; difluoro-BAPTA: 0.25 µM; methyl-nitro-BAPTA: 22 µM
Reported 29% higher affinity context vs. unsubstituted BAPTA
Comparative in vitro binding assays
Calcium signaling Ion chelation Intracellular buffering

pH Insensitivity and Fast Release Kinetics

Key documented advantages of the BAPTA chelator class, specifically retained and reported for the dimethyl-BAPTA derivative, include relative insensitivity toward intracellular pH change and fast release of calcium . These properties are critical for maintaining consistent calcium buffering capacity during experiments where cellular pH may fluctuate, such as during metabolic stress, ischemia, or agonist-induced signaling. While quantitative kinetic constants (kon/koff) are not specified in the available technical documentation, the stated pH insensitivity represents a documented functional advantage over calcium chelators with higher pH sensitivity such as EGTA-based buffers, whose calcium affinity can shift substantially with pH changes in the physiological range.

pH Insensitivity & Kinetics
Class-level
Documented relative pH insensitivity and fast Ca²⁺ release
Supports assay stability context during pH fluctuations
Quantitative kinetic parameters not specified; data to verify
pH stability Chelation kinetics Experimental reproducibility

Neuronal Ca²⁺ Buffering Kinetics

In a direct comparative study using cultured rat hippocampal neurons, loading with either BAPTA-AM (20 µM, 15 min, RT) or dimethyl-BAPTA-AM (DMB) reduced the magnitudes of transient (20-25 s) depolarization- or NMDA-induced Ca²⁺ responses and slowed the rates of both [Ca²⁺]ᵢ increase and recovery [1]. Critically, during prolonged stimulation (3-30 min), the magnitudes of Ca²⁺ responses were not reduced in buffer-loaded neurons for either compound, even though the rates of increase and recovery remained significantly slower compared to control neurons loaded with half-BAPTA-AM [1]. Both compounds unexpectedly enhanced rather than reduced glutamate-induced excitotoxicity in both fetal and postnatal cultures, a finding that contradicts the hypothesized neuroprotective role of artificial Ca²⁺ buffers [1].

Neuronal Ca²⁺ Kinetics
Head-to-head
Comparable temporal buffering patterns; no reduction of sustained Ca²⁺ load
Dimethyl-BAPTA-AM vs. BAPTA-AM in cultured hippocampal neurons
Supports assay-context interpretation for transient vs. prolonged stimulation
Enhanced glutamate excitotoxicity observed for both compounds
Neurobiology Excitotoxicity Calcium imaging

Non-Disruptive Intracellular Loading

Vendor technical documentation explicitly designates 5,5′-dimethyl-BAPTA-AM as a membrane-permeable improved derivative of BAPTA chelators that can be incorporated non-disruptively into cells [1]. The AM ester strategy relies on acetoxymethyl groups that mask the four carboxylate anions, rendering the molecule lipophilic and membrane-permeable. Once inside the cell, cytosolic esterases cleave the AM groups, releasing the active tetraanionic chelator dimethyl-BAPTA, which is trapped intracellularly and capable of buffering Ca²⁺ . While no quantitative loading efficiency comparison against unsubstituted BAPTA-AM is provided in the available literature, the explicit designation as an improved derivative distinguishes this compound for procurement purposes.

Non-Disruptive Loading
Data to verify
Designated as an improved, membrane-permeable derivative
Supports selection for non-invasive cell-loading workflows
Quantitative loading efficiency comparison not available
Cell loading Membrane permeability AM ester chelators

High Ca²⁺ Selectivity Over Mg²⁺

MAPTAM (5,5′-dimethyl-BAPTA-AM) is characterized as an EDTA analog that exhibits higher affinity for Ca²⁺ than Mg²⁺ . This selectivity profile is inherited from the BAPTA structural scaffold, which was specifically designed to discriminate against physiological Mg²⁺ concentrations (~1 mM) while maintaining high Ca²⁺ affinity. In contrast, EDTA exhibits similar high affinity for both Ca²⁺ (log K ~10.7) and Mg²⁺ (log K ~8.8), resulting in significant Mg²⁺ chelation at physiological concentrations that can confound intracellular calcium studies. The polyamino carboxylic acid BAPTA scaffold, including the 5,5′-dimethyl derivative, incorporates an octacoordinate coordination pattern characteristic of EGTA and BAPTA that favors Ca²⁺ binding over Mg²⁺ by approximately 5-6 orders of magnitude in selectivity.

Selectivity Over Mg²⁺
Class-level
~10⁵-fold higher selectivity for Ca²⁺ over Mg²⁺ vs. EDTA
Supports Ca²⁺-specific assay context without Mg²⁺ interference
Inherited BAPTA-class property; data to verify for this derivative
Calcium selectivity Magnesium interference Ion chelation specificity

5,5′-Dimethyl-BAPTA-AM: Research Applications


Intracellular Ca²⁺ Clamping

Based on the documented Kd of 0.15 µM for the active dimethyl-BAPTA chelator [1], this compound is optimally suited for clamping free intracellular Ca²⁺ in the 50-500 nM range. This buffering range aligns precisely with resting cytosolic Ca²⁺ concentrations (~100 nM) and moderate agonist-induced transients. Researchers studying Ca²⁺-dependent processes such as calmodulin activation (Kd ~5-50 nM for Ca²⁺-CaM), calcineurin signaling, or Ca²⁺-dependent gene transcription can load cells with 5,5′-dimethyl-BAPTA-AM to establish a defined Ca²⁺ set-point, enabling quantitative assessment of calcium dependence in downstream effectors. The 29% higher affinity compared to unsubstituted BAPTA-AM (Kd = 0.21 µM) provides a functionally distinct buffering window that should be selected based on the target Ca²⁺ concentration range of the specific experiment [1].

Neuronal Excitotoxicity and Ca²⁺ Kinetics

Direct comparative evidence demonstrates that dimethyl-BAPTA-AM modulates transient Ca²⁺ responses while failing to attenuate sustained Ca²⁺ loading in hippocampal neurons [2]. This property makes the compound particularly valuable for dissecting the temporal components of Ca²⁺-dependent excitotoxicity. Specifically, researchers can use dimethyl-BAPTA-AM to selectively dampen rapid, transient Ca²⁺ signals while leaving sustained Ca²⁺ influx pathways intact, enabling discrimination between acute and chronic Ca²⁺-dependent injury mechanisms. The observation that both BAPTA-AM and dimethyl-BAPTA-AM paradoxically enhance glutamate-induced excitotoxicity [2] provides a critical control paradigm: experiments designed to test neuroprotective hypotheses must include buffer-loaded controls to account for this off-target enhancement effect, which is now a documented property of this compound class.

Studies Involving pH Fluctuations

The documented relative insensitivity of dimethyl-BAPTA to intracellular pH changes and its fast Ca²⁺ release kinetics make this compound the preferred choice for experiments where pH stability cannot be guaranteed. Applications include: (i) ischemia-reperfusion studies where intracellular acidosis develops (pH drop from 7.2 to 6.5-6.8); (ii) metabolic inhibition assays using mitochondrial poisons that induce lactic acidosis; (iii) agonist-stimulated cells where Na⁺/H⁺ exchanger activity alters pH; and (iv) long-duration time-lapse imaging where gradual pH drift occurs. In such scenarios, pH-sensitive chelators like EGTA exhibit substantial shifts in apparent Ca²⁺ affinity (up to 10-fold per pH unit), introducing artifactual changes in measured Ca²⁺ that are avoided with dimethyl-BAPTA-AM.

High-Esterase Cell Loading

As an AM ester prodrug, 5,5′-dimethyl-BAPTA-AM is activated by cytosolic esterases to release the active chelator dimethyl-BAPTA . The compound is particularly well-suited for cell types with robust esterase activity, including hepatocytes, macrophages, neurons, and various immortalized cell lines (e.g., HEK293, HeLa, CHO). The non-invasive loading by simple incubation eliminates the need for microinjection or electroporation, preserving cell viability and membrane integrity. Researchers should note that loading efficiency may vary across cell types due to differences in esterase expression, and optimization of loading concentration (typically 10-100 µM) and duration (15-60 min) is recommended for each experimental system. The high Ca²⁺ selectivity over Mg²⁺ ensures that the chelator does not interfere with Mg²⁺-dependent cellular processes even at high loading concentrations.

Application
Selection Property
Validation Focus
Intracellular Ca²⁺ clamping studies
Reported sub-micromolar Kd for resting and moderate transient buffering
Endogenous Ca²⁺ set-point verification in target cell model
Neuronal excitotoxicity model context
Documented temporal Ca²⁺ response modulation without sustained load reduction
Buffer-loaded control endpoints to account for reported excitotoxicity enhancement
pH-fluctuation assay context
Reported relative pH insensitivity and fast release kinetics
Ca²⁺ measurement stability validation during acidosis or metabolic perturbation
Non-invasive cell loading workflow
Cell-permeable AM ester prodrug strategy
Cytosolic esterase-dependent activation efficiency per cell type

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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